3-benzoyl-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
Preparation Methods
The synthesis of 3-benzoyl-2-oxo-2H-chromen-7-yl acetate typically involves the acylation of 7-hydroxy-2H-chromen-2-one with benzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature, followed by purification through flash chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-benzoyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
3-benzoyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-benzoyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For instance, coumarin derivatives are known to inhibit enzymes like carbonic anhydrase and monoamine oxidase, leading to various biological effects . The compound’s structure allows it to interact with these targets, modulating their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
3-benzoyl-2-oxo-2H-chromen-7-yl acetate can be compared with other coumarin derivatives, such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar in structure but with a chlorobenzoate group instead of an acetate group.
Methyl ((2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy)acetate: Another derivative with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H12O5 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(3-benzoyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C18H12O5/c1-11(19)22-14-8-7-13-9-15(18(21)23-16(13)10-14)17(20)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
RRFHOFMFWAZHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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